(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,7R,8S,8aR,9R,10R,12aS,14aR,14bR)-7,8-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-9-(3-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid
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Description
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,7R,8S,8aR,9R,10R,12aS,14aR,14bR)-7,8-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-9-(3-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid is a natural product found in Pittosporum viridiflorum with data available.
Scientific Research Applications
Solubility and Chemical Properties
The compound (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,7R,8S,8aR,9R,10R,12aS,14aR,14bR)-7,8-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-9-(3-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid is complex and has been studied for its solubility and chemical properties. For instance, Zhang et al. (2012) explored the solubilities of related compounds in ethanol-water solutions, indicating the importance of solvent interactions in the study and application of similar complex molecules (Zhang, Gong, Wang, & Qu, 2012).
Chemical Synthesis
Research has been conducted on the synthesis of related complex molecules, providing insights into chemical processes and potential applications. Hřebabecký et al. (2006) described the synthesis of novel conformationally locked carbocyclic nucleosides, a process that may be relevant to the synthesis of similar complex compounds (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
Potential Biological Applications
In the realm of biomedicine, research on similar compounds has focused on understanding their biological activities and potential therapeutic applications. For example, studies have investigated the effects of certain compounds on signaling pathways relevant to diseases like Alzheimer's and diabetes, as demonstrated by Buddham et al. (2022), who examined the mTOR signaling pathway (Buddham, Yadav, Narad, Gupta, & Mathur, 2022).
Pharmacological Research
While direct studies on the pharmacological aspects of this compound are limited, related research offers insights into its potential applications. For instance, the study of natural compounds in traditional Chinese medicine, such as the work by Xuqian (2014) on the chemical constituents of analgesic parts in pollen, can provide a framework for understanding the pharmacological potential of complex molecules (Xuqian, 2014).
Properties
Molecular Formula |
C62H96O27 |
---|---|
Molecular Weight |
1273.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,7R,8S,8aR,9R,10R,12aS,14aR,14bR)-7,8-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-9-(3-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C62H96O27/c1-12-26(4)52(79)89-49-50(84-35(67)19-25(2)3)62(24-65)28(20-57(49,5)6)27-13-14-33-59(9)17-16-34(58(7,8)32(59)15-18-60(33,10)61(27,11)47(75)48(62)76)83-56-46(88-55-42(74)39(71)37(69)30(21-63)81-55)44(85-53-40(72)36(68)29(66)23-80-53)43(45(87-56)51(77)78)86-54-41(73)38(70)31(22-64)82-54/h12-13,19,28-34,36-50,53-56,63-66,68-76H,14-18,20-24H2,1-11H3,(H,77,78)/b26-12-/t28-,29+,30+,31-,32-,33+,34-,36+,37+,38-,39-,40-,41+,42+,43-,44-,45-,46+,47-,48+,49-,50-,53+,54-,55-,56+,59-,60+,61-,62-/m0/s1 |
InChI Key |
DOQIKJQGQOOLJK-JJICFOFISA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@]2([C@@H](CC1(C)C)C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3([C@H]([C@H]2O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O[C@@H]8[C@H]([C@@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)CO)OC(=O)C=C(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(C(C2O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C=C(C)C |
Synonyms |
3-O-(beta-D-glucopyranosyl(1-2))-(alpha-D-arabinopyranosyl(1-3)),(alpha-l-arabinofuranosyl(1-4))-beta-D-glucuronopyranosyl-21-angeloyl-22-senecioylolean-12-en-3beta,15alpha,16alpha,21beta,22alpha,28-hexol pittoviridoside |
Origin of Product |
United States |
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